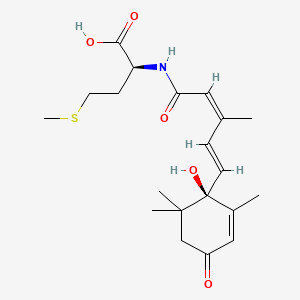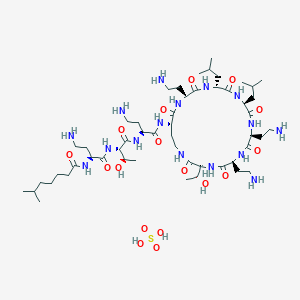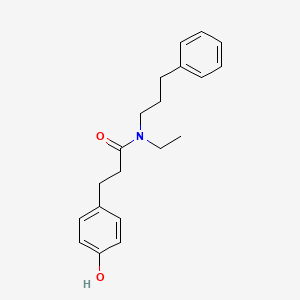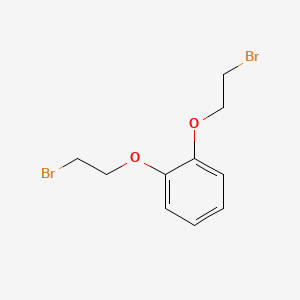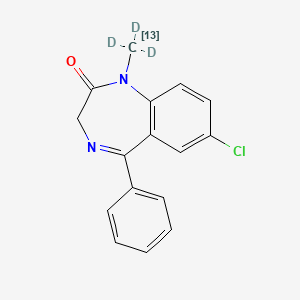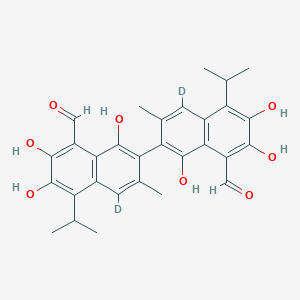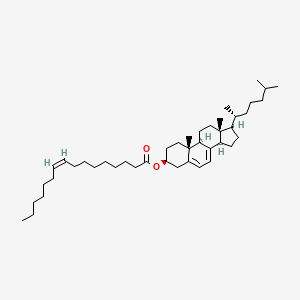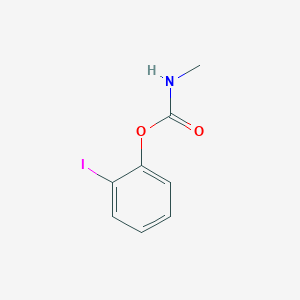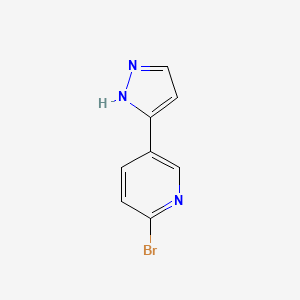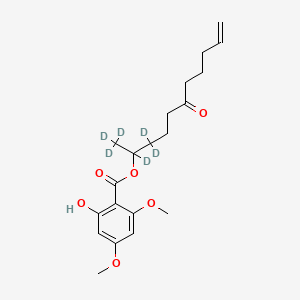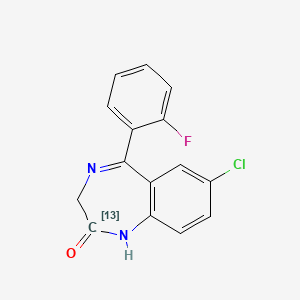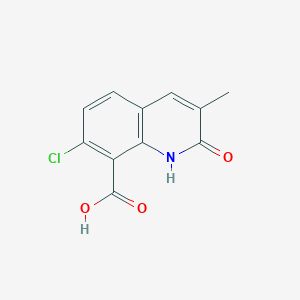
rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol is a lipid molecule that consists of linoleic acid and oleic acid chains bound to a 3-chloropropane backbone. This compound is notable for its unique structure, which includes a chlorine atom that can act as a good leaving group, making it reactive in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol typically involves the esterification of linoleic acid and oleic acid with 3-chloropropane-1,2-diol. The reaction is usually carried out under acidic or basic conditions to facilitate the ester bond formation. Common reagents include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of epoxides or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Scientific Research Applications
rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipases and other enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites .
Comparison with Similar Compounds
Similar Compounds
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol: Similar structure but with the positions of linoleic and oleic acids swapped.
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol: Contains linolenic acid instead of oleic acid.
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5: Deuterated version used in isotopic labeling studies.
Uniqueness
rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol is unique due to its specific combination of linoleic and oleic acids, which imparts distinct physical and chemical properties. The presence of the chlorine atom also makes it highly reactive in substitution reactions, providing versatility in synthetic applications .
Properties
Molecular Formula |
C39H69ClO4 |
|---|---|
Molecular Weight |
637.4 g/mol |
IUPAC Name |
[(2S)-1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-/t37-/m1/s1 |
InChI Key |
FQTJLFSCVMFYLT-VCAYUJMESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


